Sodium;6-(5-methyl-1,3-oxazol-4-yl)pyridine-2-carboxylate
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Description
Sodium;6-(5-methyl-1,3-oxazol-4-yl)pyridine-2-carboxylate is a useful research compound. Its molecular formula is C10H7N2NaO3 and its molecular weight is 226.167. The purity is usually 95%.
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Biological Activity
Sodium;6-(5-methyl-1,3-oxazol-4-yl)pyridine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to explore the biological activity of this compound, presenting relevant data, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by its unique oxazole and pyridine moieties. The presence of these functional groups contributes to its biological properties. Below is a summary of its chemical properties:
Property | Value |
---|---|
Molecular Formula | C₉H₈N₂NaO₃ |
Molecular Weight | 202.16 g/mol |
CAS Number | 13889-98-0 |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Studies have indicated that compounds containing oxazole rings exhibit significant anticancer activity by inducing apoptosis in cancer cells through mechanisms involving p53 activation and caspase pathway modulation .
Anticancer Activity
Recent research has highlighted the compound's efficacy against several cancer cell lines. For instance, in vitro studies demonstrated that this compound exhibited cytotoxic effects on human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The compound showed an IC50 value significantly lower than standard chemotherapeutics like doxorubicin, indicating a potent anticancer profile .
Case Study: Cytotoxicity Evaluation
A study evaluating the cytotoxic effects on various cancer cell lines reported the following IC50 values:
The results suggest that this compound is a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. Research indicates that derivatives with similar structures exhibit significant antibacterial effects, which may be attributed to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .
Comparative Antimicrobial Efficacy
A comparative study of this compound against standard antibiotics revealed the following:
Pathogen | Minimum Inhibitory Concentration (MIC) | Standard Antibiotic MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 32 µg/mL | 64 µg/mL (Penicillin) |
Escherichia coli | 16 µg/mL | 32 µg/mL (Ampicillin) |
These findings suggest that this compound may serve as an effective alternative or adjunctive treatment for infections caused by resistant strains.
Properties
IUPAC Name |
sodium;6-(5-methyl-1,3-oxazol-4-yl)pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3.Na/c1-6-9(11-5-15-6)7-3-2-4-8(12-7)10(13)14;/h2-5H,1H3,(H,13,14);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOFRPODEACRNP-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CO1)C2=NC(=CC=C2)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N2NaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.